3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone is an organic compound that features a pyrrole ring attached to a phenoxy group, which is further connected to a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone typically involves the reaction of 2-(1H-pyrrol-1-yl)phenol with 2-butanone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the phenoxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(1H-pyrrol-2-yl)phenoxy]-2-butanone
- 3-[2-(1H-pyrrol-3-yl)phenoxy]-2-butanone
- 3-[2-(1H-pyrrol-4-yl)phenoxy]-2-butanone
Uniqueness
3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone is unique due to the position of the pyrrole ring, which influences its reactivity and interaction with biological targets. The specific arrangement of functional groups in this compound provides distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(2-pyrrol-1-ylphenoxy)butan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11(16)12(2)17-14-8-4-3-7-13(14)15-9-5-6-10-15/h3-10,12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXKWFOFMGEWAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=CC=C1N2C=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.